
3-Desmethyl 4-Methyl Meclizine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a chemical compound with the molecular formula C25H29Cl3N2 and a molecular weight of 463.87 . It is a derivative of Meclizine, which is known for its antiemetic properties . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
Analyse Chemischer Reaktionen
3-Desmethyl 4-Methyl Meclizine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
3-Desmethyl 4-Methyl Meclizine Dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride is similar to that of Meclizine. It acts as a histamine H1 antagonist, blocking the action of histamine at H1 receptors . This action helps reduce nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders . The compound also exhibits anticholinergic and central nervous system depressant effects .
Vergleich Mit ähnlichen Verbindungen
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can be compared with other similar compounds, such as:
Meclizine: The parent compound, known for its antiemetic properties.
Betahistine: Another histamine H1 antagonist used for treating vertigo associated with Ménière’s disease.
Cyclizine: A compound with similar antiemetic properties used to treat nausea and vomiting. The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties.
Eigenschaften
Molekularformel |
C20H34B |
|---|---|
Molekulargewicht |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI-Schlüssel |
MPQAQJSAYDDROO-YYNWCRCSSA-N |
Isomerische SMILES |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C |
Kanonische SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


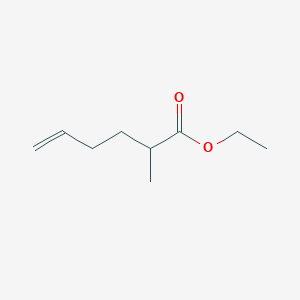
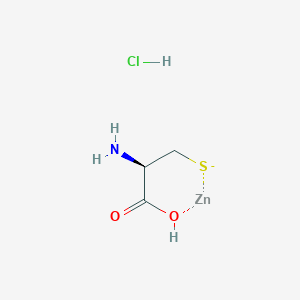
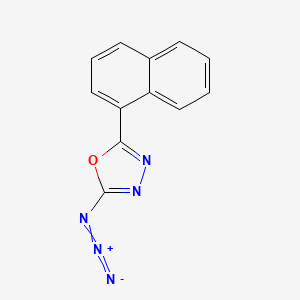
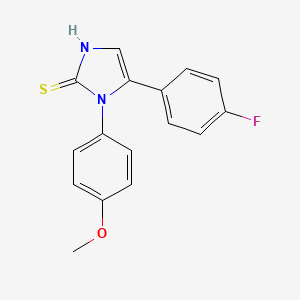
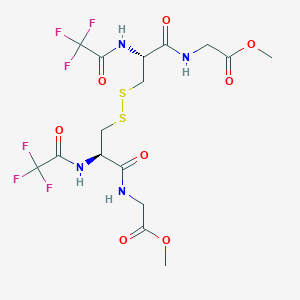

![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
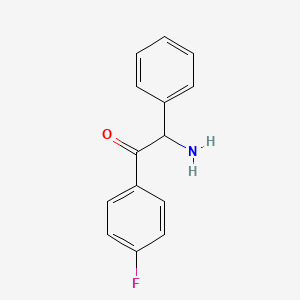
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
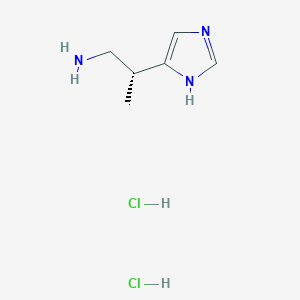

![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)

![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
